molecular formula C16H16N2O3 B119897 1H-Benzimidazole, 2-(2,3,4-trimethoxyphenyl)- CAS No. 150462-67-2

1H-Benzimidazole, 2-(2,3,4-trimethoxyphenyl)-

Cat. No.: B119897
CAS No.: 150462-67-2
M. Wt: 284.31 g/mol
InChI Key: ZMRGQVVZKQOXCU-UHFFFAOYSA-N
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Description

2-(2,3,4-Trimethoxyphenyl)-1H-benzimidazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The compound features a benzimidazole core substituted with a 2,3,4-trimethoxyphenyl group, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 2-(2,3,4-trimethoxyphenyl)- typically involves the condensation of 2,3,4-trimethoxyaniline with o-phenylenediamine under acidic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of more efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trimethoxyphenyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzimidazole ring or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution at the methoxy groups.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of partially or fully reduced benzimidazole derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-(2,3,4-trimethoxyphenyl)- involves its interaction with various molecular targets. The compound can inhibit enzymes such as tubulin, which is crucial for cell division, thereby exerting its anticancer effects. Additionally, it may interact with other proteins and pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole: Similar structure but different substitution pattern on the phenyl ring.

    2-(2,4,5-Trimethoxyphenyl)-1H-benzimidazole: Another isomer with a different arrangement of methoxy groups.

    2-(2,3,4-Trimethoxyphenyl)-1H-imidazole: Similar core structure but with an imidazole ring instead of benzimidazole.

Uniqueness

2-(2,3,4-Trimethoxyphenyl)-1H-benzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methoxy groups in the 2,3,4-positions of the phenyl ring can enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

150462-67-2

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-(2,3,4-trimethoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C16H16N2O3/c1-19-13-9-8-10(14(20-2)15(13)21-3)16-17-11-6-4-5-7-12(11)18-16/h4-9H,1-3H3,(H,17,18)

InChI Key

ZMRGQVVZKQOXCU-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)C2=NC3=CC=CC=C3N2)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C2=NC3=CC=CC=C3N2)OC)OC

Synonyms

1H-BENZIMIDAZOLE, 2-(2,3,4-TRIMETHOXYPHENYL)-

Origin of Product

United States

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